molecular formula C16H11Cl2N3OS2 B15041314 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B15041314
M. Wt: 396.3 g/mol
InChI Key: PGESPRXADXGDHI-UFWORHAWSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a sulfanyl group, and a dichlorophenyl moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 2,3-dichlorobenzaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction often leads to the inhibition of enzyme function or alteration of cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl moiety enhances its potential as a therapeutic agent compared to similar compounds .

Properties

Molecular Formula

C16H11Cl2N3OS2

Molecular Weight

396.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-5-3-4-10(15(11)18)8-19-21-14(22)9-23-16-20-12-6-1-2-7-13(12)24-16/h1-8H,9H2,(H,21,22)/b19-8+

InChI Key

PGESPRXADXGDHI-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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